molecular formula C23H30N2O B247016 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline

2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B247016
M. Wt: 350.5 g/mol
InChI Key: IQGVPAYVSGDVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as E-2040, is a small molecule drug that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline involves the inhibition of acetylcholinesterase and the modulation of dopamine receptors. Acetylcholinesterase is an enzyme that degrades acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline can increase the concentration of acetylcholine in the brain, which may improve cognitive function. Dopamine is another neurotransmitter that is involved in the regulation of movement, motivation, and reward. 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline can modulate the activity of dopamine receptors, which may be beneficial for the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline can inhibit the activity of acetylcholinesterase and modulate the activity of dopamine receptors. In vivo studies have shown that 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline can improve cognitive function, reduce oxidative stress, and increase the expression of neurotrophic factors in the brain.

Advantages and Limitations for Lab Experiments

2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is also stable under physiological conditions, which makes it suitable for in vivo studies. However, 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments. It has a short half-life, which may require frequent dosing in animal studies. 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is also relatively expensive compared to other small molecule drugs, which may limit its widespread use in research.

Future Directions

For the study of 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline include investigating its potential therapeutic applications in other neurological disorders, studying its pharmacokinetics and pharmacodynamics in humans, and developing new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline involves the condensation reaction between 2-ethoxybenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of piperidine as a catalyst. The reaction proceeds smoothly under mild conditions, and the yield of the product is high. The purity of the synthesized 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In vitro and in vivo studies have shown that 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has a neuroprotective effect, which may be attributed to its ability to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. 2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of dopamine receptors, which may be beneficial for the treatment of Parkinson's disease and schizophrenia.

properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H30N2O/c1-2-26-23-10-6-5-9-21(23)17-24-14-12-22(13-15-24)25-16-11-19-7-3-4-8-20(19)18-25/h3-10,22H,2,11-18H2,1H3

InChI Key

IQGVPAYVSGDVLW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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